molecular formula C8H5NO4 B13136815 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B13136815
M. Wt: 179.13 g/mol
InChI Key: KINQPPXQZDLRJK-UHFFFAOYSA-N
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Description

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipolarophile . This reaction can be catalyzed by metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could potentially enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like methanol or chloroform and may require specific temperatures and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

What sets 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid apart from these similar compounds is its unique hydroxyl group, which can participate in additional hydrogen bonding and other interactions. This feature can enhance its reactivity and potential biological activity .

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5-hydroxy-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(8(11)12)9-13-6/h1-3,10H,(H,11,12)

InChI Key

KINQPPXQZDLRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)C(=O)O

Origin of Product

United States

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